7-Octyn-1-ol

Descripción general

Descripción

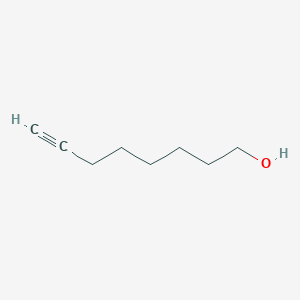

7-Octin-1-ol: es un compuesto orgánico con la fórmula molecular C8H14O . Se caracteriza por la presencia de un grupo hidroxilo (-OH) unido a una cadena de carbono que incluye un triple enlace entre el séptimo y el octavo átomo de carbono. Este compuesto también se conoce por su nombre IUPAC, Oct-7-in-1-ol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reacción de cremallera de alquinos: Un método común para sintetizar 7-Octin-1-ol implica la reacción de cremallera de alquinos. Este proceso generalmente utiliza hidruro de sodio (NaH) y 1,3-propandiamina en una solución de hexano seco.

Cicloadición de azida-alquino catalizada por cobre (CuAAC): Este método implica la reacción del grupo alquino en 7-Octin-1-ol con azidas en presencia de un catalizador de cobre.

Métodos de producción industrial: Los métodos de producción industrial para 7-Octin-1-ol no están bien documentados en la literatura disponible. Las rutas sintéticas mencionadas anteriormente se pueden escalar para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: 7-Octin-1-ol puede sufrir oxidación para formar ácido 7-octinoico.

Reducción: El compuesto se puede reducir para formar 7-octanol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Reactivos y condiciones comunes:

Oxidación: Reactivo de Jones, permanganato de potasio (KMnO4)

Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)

Sustitución: Cloruro de tionilo (SOCl2), tribromuro de fósforo (PBr3)

Productos principales:

Oxidación: Ácido 7-octinoico

Reducción: 7-Octanol

Sustitución: Diversos derivados sustituidos dependiendo del reactivo utilizado

Aplicaciones Científicas De Investigación

Organic Synthesis

- Reagent in Click Chemistry :

- Building Block for Complex Molecules :

Medicinal Chemistry

- Pharmacological Studies :

- Potential Anticancer Activity :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Synthesis of Nicotinic Ligands

In a study conducted by researchers focused on developing selective nicotinic ligands, this compound was employed as a critical intermediate. The synthesis involved multiple steps, including the Sonogashira coupling reaction followed by hydrogenation to yield compounds with high potency against α4β2-nAChRs. This work demonstrated the potential of this compound derivatives in treating nicotine dependence and associated mood disorders .

Case Study 2: Click Chemistry Applications

Another significant application of this compound was observed in click chemistry protocols aimed at creating bioconjugates for imaging and therapeutic purposes. The compound facilitated the rapid formation of triazole linkages with azides, allowing researchers to label biomolecules efficiently. This application underscores the utility of this compound in biochemistry and molecular biology research .

Mecanismo De Acción

El mecanismo de acción de 7-Octin-1-ol involucra principalmente sus grupos funcionales alquino e hidroxilo. El grupo alquino puede participar en reacciones de cicloadición, mientras que el grupo hidroxilo puede sufrir diversas reacciones de sustitución y oxidación . Estos grupos funcionales permiten que el compuesto interactúe con una amplia gama de objetivos moleculares y vías, lo que lo convierte en un reactivo versátil en la síntesis química.

Comparación Con Compuestos Similares

Compuestos similares:

1-Octin-3-ol: Este compuesto tiene una estructura similar pero con el grupo hidroxilo unido al tercer átomo de carbono.

2-Octin-1-ol: Similar a 7-Octin-1-ol pero con el triple enlace entre el segundo y tercer átomo de carbono.

Ácido 7-octinoico: La forma oxidada de 7-Octin-1-ol.

Singularidad: 7-Octin-1-ol es único debido a su posición específica de los grupos alquino e hidroxilo, lo que permite reacciones selectivas y aplicaciones en varios campos. Su capacidad para someterse a reacciones de química clic lo hace particularmente valioso en la síntesis de moléculas complejas .

Actividad Biológica

7-Octyn-1-ol, a terminal alkyne with the chemical formula and CAS number 871-91-0, has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound is primarily recognized as a precursor to 7-octynoic acid, which has been studied for its various applications, including antimicrobial and anti-cancer properties.

This compound is characterized by its liquid state at room temperature, with a boiling point of approximately 70 °C at 0.5 mmHg and a flash point of 116 °C. Its specific gravity is around 0.89, and it has a refractive index of 1.45, indicating its potential solubility in organic solvents. The compound is sensitive to air and should be stored under inert gas conditions to maintain stability .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound effectively modulated biofilm development in Escherichia coli, suggesting potential applications in controlling bacterial infections . The mechanism appears to involve disruption of biofilm formation, which is critical in chronic infections.

Cytotoxicity and Anti-Cancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For instance, one study reported that treatment with this compound led to increased levels of cleaved caspase-3 in treated cells, indicating the induction of programmed cell death .

Case Studies

- E. coli Biofilm Modulation : A study by Reed et al. (2010) explored the effects of this compound on biofilm formation by E. coli. The results showed that the compound significantly reduced biofilm biomass at concentrations as low as 100 µM, highlighting its potential as an anti-biofilm agent .

- Cytotoxicity in Cancer Cells : In a separate investigation focusing on human cancer cell lines, this compound was found to reduce cell viability significantly in a dose-dependent manner. The IC50 values varied across different cell lines but generally ranged between 20 µM to 50 µM, demonstrating its effectiveness against malignancies .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction could lead to alterations in membrane integrity and function, contributing to its antimicrobial and cytotoxic effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 871-91-0 |

| Boiling Point | 70 °C at 0.5 mmHg |

| Flash Point | 116 °C |

| Specific Gravity | 0.89 |

| Refractive Index | 1.45 |

Propiedades

IUPAC Name |

oct-7-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061234 | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-91-0 | |

| Record name | 7-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Octyn-1-ol useful in pheromone synthesis?

A1: this compound serves as a versatile starting material for synthesizing various insect pheromones. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical transformations. For instance, it's been used in the synthesis of (7Z,11E)-7,11-Hexadecadien-1-yl acetate, the sex pheromone of the Angoumois grain moth (Sitotroga cerealella) []. The presence of the alkyne group enables further modifications like alkylations and reductions, leading to the desired pheromone structures.

Q2: Are there other examples of this compound being used to synthesize pheromones?

A2: Yes, this compound has been employed in the synthesis of pheromone components for other insect species. One example is its use in preparing pheromones for Aproaerema modicella []. This highlights the compound's utility in producing a range of pheromones with potential applications in pest control and management.

Q3: What are the structural characteristics of this compound?

A3: this compound has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Although specific spectroscopic data isn't provided in the provided abstracts, we can infer common characterization methods.

Q4: Has computational chemistry been used to study this compound?

A4: Yes, theoretical studies have investigated the "acetylenic zipper" reaction involving isomers of this compound []. These studies likely involved computational methods like density functional theory (DFT) or molecular mechanics to model the stability and reactivity of different isomers. Such computational insights can guide synthetic strategies and provide a deeper understanding of reaction mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.